Cas no 74630-52-7 ((E)-6-Methyl-3-undecene)

(E)-6-Methyl-3-undecene 化学的及び物理的性質

名前と識別子

-

- 3-Undecene,6-methyl-, (E)- (9CI)

- (E)-6-Methyl-3-undecene

- (E)-6-methylundec-3-ene

- 74630-52-7

- 3-Undecene, 6-methyl-, (E)-

- (3E)-6-Methyl-3-undecene #

- (E)?-6-?Methyl-3-?undecene

- FNOWVXUGKSLBON-SOFGYWHQSA-N

-

- インチ: InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h6,8,12H,4-5,7,9-11H2,1-3H3/b8-6+

- InChIKey: FNOWVXUGKSLBON-SOFGYWHQSA-N

- SMILES: CCCCCC(C)CC=CCC

計算された属性

- 精确分子量: 168.18792

- 同位素质量: 168.187800766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 12

- 回転可能化学結合数: 7

- 複雑さ: 103

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 5.5

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

(E)-6-Methyl-3-undecene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M746330-10mg |

(E)-6-Methyl-3-undecene |

74630-52-7 | 10mg |

$190.00 | 2023-05-17 | ||

| TRC | M746330-250mg |

(E)-6-Methyl-3-undecene |

74630-52-7 | 250mg |

$ 4500.00 | 2023-09-06 | ||

| TRC | M746330-50mg |

(E)-6-Methyl-3-undecene |

74630-52-7 | 50mg |

$873.00 | 2023-05-17 | ||

| TRC | M746330-100mg |

(E)-6-Methyl-3-undecene |

74630-52-7 | 100mg |

$1499.00 | 2023-05-17 |

(E)-6-Methyl-3-undecene 関連文献

-

Flavia Casciano,Lorenzo Nissen,Andrea Gianotti Food Funct. 2021 12 10226

(E)-6-Methyl-3-undeceneに関する追加情報

Chemical Profile of (E)-6-Methyl-3-undecene (CAS No. 74630-52-7)

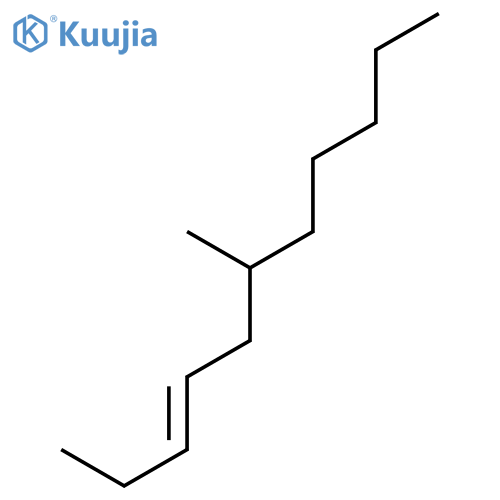

The compound (E)-6-Methyl-3-undecene, identified by its Chemical Abstracts Service (CAS) number 74630-52-7, is a significant molecule in the realm of organic chemistry and industrial applications. This linear unsaturated hydrocarbon belongs to the alkene family, characterized by a double bond between the third and fourth carbon atoms in its undecene backbone. The presence of a methyl group at the sixth carbon position introduces a unique set of chemical properties that make it valuable in various synthetic processes.

In recent years, research on (E)-6-Methyl-3-undecene has gained attention due to its potential applications in the synthesis of polymers, fragrances, and pharmaceutical intermediates. The compound's molecular structure allows for facile functionalization, making it a versatile building block in organic synthesis. For instance, the double bond can undergo addition reactions with various reagents, while the methyl group can be further modified through oxidation or reduction reactions.

One of the most intriguing aspects of (E)-6-Methyl-3-undecene is its role in polymer chemistry. The compound can serve as a monomer or co-monomer in the production of polyolefins, which are widely used in packaging, automotive parts, and consumer goods. The incorporation of unsaturated hydrocarbons like (E)-6-Methyl-3-undecene into polymer chains enhances their thermal stability and mechanical strength, making them more suitable for high-performance applications.

Additionally, the fragrance industry has explored the use of (E)-6-Methyl-3-undecene as a precursor for synthetic aroma compounds. Its structural features contribute to the development of musk-like scents, which are highly sought after in perfumery and personal care products. The compound's ability to undergo selective hydrogenation or epoxidation reactions allows chemists to tailor its olfactory properties precisely.

In pharmaceutical research, (E)-6-Methyl-3-undecene has been investigated as a potential intermediate in the synthesis of bioactive molecules. The unsaturated backbone provides a scaffold for constructing more complex structures that mimic natural products or drug candidates. For example, researchers have explored its utility in generating derivatives with anti-inflammatory or antimicrobial properties. These studies highlight the compound's versatility as a starting material for medicinal chemistry.

Recent advancements in catalytic technologies have further expanded the synthetic applications of (E)-6-Methyl-3-undecene. Transition metal catalysts, such as palladium and platinum complexes, enable highly selective transformations of this molecule into valuable products. For instance, cross-coupling reactions like Suzuki or Heck couplings can be employed to introduce aryl or heteroaryl groups into the undecene framework, expanding its utility in drug discovery and material science.

Environmental considerations also play a role in the study of (E)-6-Methyl-3-undecene. As industries strive for sustainable practices, researchers are exploring greener synthetic routes for producing this compound. Biocatalytic methods, leveraging enzymes or microbial systems, offer promising alternatives to traditional chemical synthesis. These approaches not only reduce waste generation but also minimize energy consumption, aligning with global efforts to promote eco-friendly chemistry.

The industrial significance of (E)-6-Methyl-3-undecene extends beyond its direct applications. It serves as a reference standard and intermediate in quality control processes for various chemical products. Its well-characterized properties make it an ideal candidate for calibrating analytical instruments and ensuring consistency across different manufacturing batches.

In conclusion, (E)-6-Methyl-3-undecene (CAS No. 74630-52-7) is a multifaceted compound with broad utility across multiple sectors. Its unique structural features enable diverse chemical transformations, making it indispensable in polymer synthesis, fragrance production, and pharmaceutical development. As research continues to uncover new methodologies for its manipulation and application, this molecule is poised to remain at the forefront of organic chemistry innovation.

74630-52-7 ((E)-6-Methyl-3-undecene) Related Products

- 1759-81-5(Cyclopentene, 4-methyl-)

- 3742-42-5(4-Ethylcyclohexene)

- 35354-39-3(7-Octadecene,2-methyl-, (7Z)-)

- 13152-05-1(Cyclooctene, 3-methyl-)

- 95261-39-5(4-amino-4-phenyl-cyclohexanone)

- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)

- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)

- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)

- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)

- 1105229-96-6(1-6-(furan-2-yl)pyridazin-3-yl-N-2-(methylsulfanyl)phenylpiperidine-3-carboxamide)